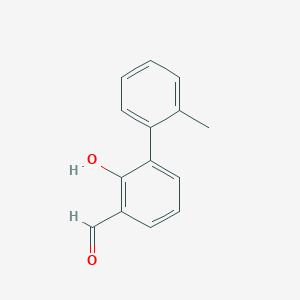

2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWHMKUNDKONSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452603 | |

| Record name | 2-hydroxy-3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-83-8 | |

| Record name | 2-Hydroxy-2′-methyl[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 2 Methylphenyl Benzaldehyde and Its Analogs

Laboratory-Scale Synthesis Strategies

Traditional laboratory synthesis provides the foundational chemistry for producing 2-hydroxy-3-(2-methylphenyl)benzaldehyde and related structures. These methods often involve multi-step processes that allow for precise control over the molecular architecture.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forging carbon-carbon bonds. nih.gov Friedel-Crafts acylation, specifically, introduces an acyl group onto an aromatic ring, which can then be converted to the desired aldehyde functionality. organic-chemistry.org This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses an acyl chloride or anhydride (B1165640) as the acylating agent. nih.govorganic-chemistry.org

For a molecule like this compound, a retrosynthetic analysis suggests two potential Friedel-Crafts strategies:

Acylation of a Biphenyl Precursor : A 2-hydroxy-2'-methylbiphenyl could be subjected to a formylation reaction (a special case of acylation) to introduce the aldehyde group. The directing effects of the hydroxyl and methylphenyl groups would be critical in achieving the desired regioselectivity.

Arylation of a Salicylaldehyde (B1680747) Derivative : While less common than acylation, a Friedel-Crafts-type arylation could potentially introduce the 2-methylphenyl group onto a protected salicylaldehyde ring.

A key advantage of Friedel-Crafts acylation is that the resulting aromatic ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org However, the reaction often requires stoichiometric amounts of the catalyst, which can generate significant chemical waste. organic-chemistry.orgethz.ch Modern variations of this reaction aim to use more environmentally benign catalysts. beilstein-journals.org

The formation of the benzaldehyde (B42025) group can be achieved through the selective oxidation of a precursor alcohol. This is a common and effective strategy in organic synthesis. google.com For the target compound, this would involve the synthesis of 2-hydroxy-3-(2-methylphenyl)benzyl alcohol, followed by its oxidation.

Various oxidizing agents can be employed for this transformation. Pulse radiolysis studies on analogous compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) show that hydroxyl radicals react primarily through addition, while other specific one-electron oxidants can lead to the formation of phenoxyl radicals. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid or degradation of the aromatic ring. A patent for preparing 2-hydroxybenzoic aldehydes mentions the oxidation of corresponding alcohols as a viable, albeit sometimes multi-step, industrial process. google.com

A plausible synthetic sequence would be:

Synthesis of the 2-hydroxy-3-(2-methylphenyl)benzyl alcohol intermediate.

Selective oxidation of the benzyl (B1604629) alcohol to the benzaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Condensation reactions are widely used to build molecular complexity from simpler aldehyde precursors. The synthesis of 2-hydroxy-3-arylbenzaldehydes can be accomplished by condensing a phenol (B47542) with formaldehyde (B43269) in the presence of a catalyst. A patented process describes the reaction of phenols with formaldehyde using anhydrous stannous or stannic chloride as a catalyst and a tertiary amine as a binder to produce various 2-hydroxybenzoic aldehydes. google.com For example, this method has been used to synthesize 2-hydroxy-3-methylbenzaldehyde (B1203309) from ortho-cresol with high selectivity. google.com

Table 1: Synthesis of 2-hydroxy-3-methylbenzaldehyde via condensation reaction. Data sourced from google.com.

Furthermore, existing 2-hydroxybenzaldehydes can serve as building blocks. For instance, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde is synthesized by coupling o-vanillin with a diazonium salt, demonstrating how the aldehyde moiety is retained during further functionalization. mdpi.comresearchgate.net

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. Green chemistry principles, such as the use of safer solvents, microwave assistance, and solvent-free conditions, are increasingly being applied to the synthesis of benzaldehyde derivatives.

Performing reactions without a solvent, or "neat," minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. Several synthetic methods for aldehyde and ketone synthesis have been adapted to solvent-free conditions.

One notable example is the zinc-mediated Friedel-Crafts acylation, which can be carried out under solvent-free conditions using microwave irradiation. organic-chemistry.org Another approach involves mechanochemical synthesis, where reactants are ground together in a mortar and pestle. This technique has been successfully used to prepare complexes of 2-hydroxybenzoic acid hydrazide, achieving high yields in significantly less time compared to traditional solution-phase methods. Researchers have reported that grinding metal salts with the hydrazide ligand for just 15 minutes can produce yields of 74-77%, whereas classical methods may take 3 hours for a 50-60% yield. The condensation of aldehydes with β-naphthol and urea (B33335) has also been achieved under solvent-free conditions, highlighting the broad applicability of this green methodology. researchgate.net

Table 2: Comparison of classical vs. solvent-free synthesis for 2-hydroxybenzoic acid hydrazide complexes. Data sourced from .

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. fip.org The technique relies on the efficient heating of polar molecules through the direct interaction of the substrate with microwave energy.

This approach has been successfully applied to the synthesis of various benzaldehyde derivatives and related compounds. readarticle.org For example, the Claisen-Schmidt condensation to form 2-hydroxychalcones from 2-hydroxyacetophenone (B1195853) and various benzaldehydes demonstrates the efficiency of microwave irradiation. bioline.org.br In a comparative study, a reaction that required 6 hours under conventional heating to achieve a 66% yield was completed in just 3 minutes with a 91% yield using a microwave synthesizer. bioline.org.br Similarly, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives via condensation with benzaldehydes was achieved in 2-8 minutes under microwave irradiation (160-320 W), with yields ranging from 68% to 81%. fip.org One-pot, multi-component reactions to create complex heterocyclic structures from benzaldehyde derivatives have also been shown to be highly efficient under microwave irradiation in aqueous media. oiccpress.com

Table 3: Comparison of synthetic methods for (E)-3-(4'-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Data sourced from bioline.org.br.

Ultrasound-Mediated Synthesis

Ultrasound-assisted organic synthesis, a field known as sonochemistry, utilizes the energy of ultrasonic waves (typically 20 kHz to 10 MHz) to induce chemical reactions. ekb.eg The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with extreme conditions—temperatures around 5,000 K and pressures of about 1,000 atm—which can dramatically accelerate reaction rates. ekb.eg

While specific studies on the ultrasound-mediated synthesis of this compound are not prominent in the literature, the principles of sonochemistry are applicable to key transformations involved in its synthesis. The introduction of the aldehyde group onto a phenol (formylation) or the coupling of the two aromatic rings could potentially be accelerated by ultrasonic irradiation. Research on other aldehyde and phenol derivatives shows the broad utility of this method. For example, ultrasound has been successfully applied to the synthesis of tetrasubstituted thiophenes and various heterocyclic compounds, demonstrating its power to facilitate complex constructions under eco-friendly conditions. rsc.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Thiophene Derivatives

| Method | Reaction Time | Yield |

| Conventional Heating | Longer | 35–72% |

| Ultrasound Irradiation | Shorter | 66–85% |

| This table is generated from data for the synthesis of tetrasubstituted thiophenes and illustrates the typical improvements seen with sonochemistry. rsc.org |

Mechanochemical Routes for Aldehyde Conversions

Mechanochemistry offers a solvent-free approach to chemical synthesis, relying on mechanical force (e.g., grinding or milling) to initiate reactions. rsc.org This technique is recognized for its green credentials, as it often eliminates the need for bulk solvents, thereby reducing waste and simplifying product purification.

Mechanochemical methods have proven effective for a variety of aldehyde conversions. A notable example is the robust and facile conversion of aldehydes to oximes using hydroxylamine (B1172632) and sodium hydroxide (B78521) under solvent-free ball-milling conditions. rsc.org This method is suitable for a wide range of substituted aromatic and aliphatic aldehydes. rsc.org Other mechanochemical transformations involving aldehydes include:

Wittig Reactions: The synthesis of phosphorus ylides and their subsequent one-pot reaction with aldehydes or ketones can be performed mechanochemically. beilstein-journals.org

Reductive Coupling: Aromatic aldehydes and ketones can undergo pinacol (B44631) coupling reactions in the presence of a Zn-ZnCl₂ mixture under high-speed vibration milling to produce 1,2-diols. researchgate.net

Multi-component Reactions: Complex molecules like α-aminonitriles have been synthesized via the Strecker reaction by milling an aldehyde, an amine, and a cyanide source, demonstrating the power of mechanochemistry to construct intricate structures in a single step. beilstein-journals.org

These solvent-free routes are highly efficient and can sometimes lead to different selectivities compared to solution-based reactions. researchgate.net While a specific mechanochemical synthesis for this compound has not been detailed, the underlying transformations, such as the conversion of the aldehyde functional group, are well-established within the field of mechanochemistry. rsc.orgbeilstein-journals.org

Catalytic Green Syntheses

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing atom economy, the use of less hazardous substances, and energy efficiency. For salicylaldehyde derivatives, a key green strategy is the direct ortho-formylation of phenols.

One of the most efficient and regioselective methods involves reacting a phenol with paraformaldehyde in the presence of anhydrous magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.org This method exclusively yields the ortho-formylated product, avoiding the formation of isomers that are common in classical methods like the Reimer-Tiemann reaction. orgsyn.org The reaction proceeds in high yield for a wide variety of substituted phenols, including those with alkyl and alkoxy groups. orgsyn.org

Another catalytic approach uses anhydrous stannous chloride (SnCl₂) with an aprotic binder, which also provides high selectivity for the ortho-aldehyde. google.com These catalytic methods represent a significant improvement over older industrial processes that often required toxic and costly reagents. google.com

For the synthesis of the biaryl structure of this compound, modern cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed. Green adaptations of these reactions focus on using water as a solvent, employing phase-transfer catalysts, or using highly efficient palladium catalysts to minimize waste and energy consumption. The direct Csp²–H functionalization of phenols is an emerging green strategy that allows for the construction of new carbon-carbon bonds in an atom-economical fashion, providing a direct route to complex phenolic structures. rsc.org

Table 2: Examples of Catalytic ortho-Formylation of Phenols

| Phenol Substrate | Catalyst System | Product | Yield | Reference |

| o-Cresol | SnCl₂, 4-methylpyridine | 2-Hydroxy-3-methylbenzaldehyde | 85% | google.com |

| 2-Bromophenol | MgCl₂, Paraformaldehyde, Et₃N | 3-Bromosalicylaldehyde | 90% | orgsyn.org |

| Estrone | MgCl₂, Paraformaldehyde, Et₃N | 2-Formylestrone | 82% | orgsyn.org |

Industrial Production Considerations for Related Benzaldehydes

The industrial-scale production of substituted 2-hydroxybenzaldehydes (salicylaldehydes) has evolved significantly, moving away from classical methods toward more efficient and safer catalytic processes. google.com Salicylaldehyde and its derivatives are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, perfumes, and metal extractants. google.comoecd.org

Historically, the Reimer-Tiemann reaction (reacting a phenol with chloroform (B151607) in an alkaline medium) was a common method, but it suffers from low yields and a lack of regioselectivity, producing mixtures of ortho and para isomers that are difficult to separate. google.com Other processes involved the use of costly Grignard reagents and highly toxic solvents like benzene (B151609) and hexamethylphosphoramide, rendering them unsuitable for large-scale, safe industrial exploitation. google.com

Modern industrial synthesis focuses on the direct ortho-formylation of phenols using formaldehyde or its polymer, paraformaldehyde, in the presence of a selective catalyst. google.com Key considerations for industrial production include:

Catalyst Choice: Catalysts such as tin, titanium, or magnesium compounds are preferred. orgsyn.orggoogle.com Anhydrous stannous chloride (SnCl₂) has been shown to be effective. google.com The use of anhydrous magnesium chloride beads has also been reported as crucial for successful large-scale reactions. orgsyn.org

Reaction Conditions: Processes are designed to operate at atmospheric pressure where possible, avoiding the need for specialized high-pressure equipment. google.com Solvents like toluene (B28343) are often used, and reaction temperatures are optimized for both yield and safety. google.comgoogle.com

Feedstock and Purity: The purity of reagents, particularly the dryness of catalysts like MgCl₂, is critical for achieving high conversion and yield. orgsyn.org

Economic and Environmental Factors: The cost of raw materials and catalysts, as well as the toxicity and disposal of byproducts, are major concerns. The shift to catalytic processes reduces waste and avoids many of the hazardous materials used in older methods. google.com

Production volumes for hydroxybenzaldehydes can be substantial; for instance, the combined production and import volume in Japan was between 100 and 1,000 tonnes in 2007, while in the United States, it was under 227 tonnes in 2006. oecd.org

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Hydroxy 3 2 Methylphenyl Benzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A thorough review of available scientific literature and spectral databases indicates a lack of published, detailed Nuclear Magnetic Resonance (NMR) data for the specific compound 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. While the fundamental principles of NMR spectroscopy can predict the types of signals expected, specific experimental data such as chemical shifts (δ), coupling constants (J), and signal multiplicities are not publicly available at this time.

Proton (¹H) NMR Spectroscopic Investigations

No experimental ¹H NMR spectra for this compound have been found in the reviewed sources. For a complete characterization, a ¹H NMR spectrum would be essential to confirm the proton environments within the molecule. Hypothetically, one would expect to observe distinct signals corresponding to the aldehydic proton, the hydroxyl proton, the aromatic protons on both phenyl rings, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Specific, experimentally determined ¹³C NMR data for this compound are not available in published literature. A ¹³C NMR spectrum would be required to identify all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Two-Dimensional (2D) NMR Correlation Techniques (COSY, HMQC, HMBC)

There are no published 2D NMR studies (COSY, HMQC, HMBC) for this compound. Such analyses would be critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity within the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and confirming the linkage between the two phenyl rings.

Infrared (IR) Spectroscopic Investigations

While a specific, peer-reviewed IR spectrum for this compound is not available, characteristic absorption bands for its functional groups can be anticipated. For this class of compounds, one would expect a broad absorption band for the hydroxyl (-OH) group stretch, typically around 3200 cm⁻¹, and a sharp, strong band for the aldehyde carbonyl (C=O) group stretch near 1700 cm⁻¹. vulcanchem.com Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-O stretching, would also be present. Without experimental data, a detailed table of vibrational frequencies cannot be compiled.

Mass Spectrometric Characterization

Published mass spectrometric data, including the molecular ion peak and fragmentation patterns for this compound, could not be located. Mass spectrometry would be used to confirm the molecular weight of the compound (monoisotopic mass: 212.08373 g/mol ) and to study its fragmentation pathways under ionization, providing further structural evidence.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound and its derivatives is characterized by a non-planar conformation. This is primarily due to the steric hindrance introduced by the ortho-methyl group on the phenyl substituent, which causes a significant dihedral angle between the two aromatic rings. This torsional distortion reduces the π-conjugation between the benzaldehyde (B42025) and the 2-methylphenyl moieties.

In Schiff base derivatives of similar o-hydroxyaryl aldehydes, X-ray crystallography studies have confirmed this non-planar structure. For instance, in (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol, a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde, the two aromatic rings are twisted with respect to each other, subtending a dihedral angle of 39.92(4)°. researchgate.net This twisting is a common feature in such molecules and influences their electronic and photophysical properties.

Table 1: Selected Bond Lengths and Dihedral Angles for a Representative Schiff Base Derivative, (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol

| Parameter | Value | Reference |

|---|---|---|

| C=N Bond Length | 1.282(2) Å | researchgate.net |

| C-O (Phenolic) Bond Length | 1.353(2) Å | researchgate.net |

| Dihedral Angle between Aromatic Rings | 39.92(4)° | researchgate.net |

Analysis of Crystal Packing and Lattice Parameters

The crystal packing of this compound derivatives is governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. In the solid state, these interactions lead to the formation of extended supramolecular architectures.

The lattice parameters of these crystalline solids are determined through single-crystal X-ray diffraction. While specific data for derivatives of this compound are not available, the following table presents the lattice parameters for a related Schiff base compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, to illustrate typical values. nih.gov

Table 2: Crystal Data and Structure Refinement for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 12.345(3) | nih.gov |

| b (Å) | 4.567(1) | nih.gov |

| c (Å) | 23.456(5) | nih.gov |

| β (°) | 101.23(3) | nih.gov |

| Volume (ų) | 1297.8(5) | nih.gov |

| Z | 4 | nih.gov |

Elucidation of Tautomeric Forms in Solid State (e.g., Phenol-Imine and Zwitterionic Tautomerism)

Schiff bases derived from 2-hydroxyaryl aldehydes, including this compound, can exist in different tautomeric forms in the solid state. The most common equilibrium is between the phenol-imine (OH) and the keto-amine (NH) or zwitterionic form. capes.gov.brmjcce.org.mkrsc.orgresearchgate.netnist.govnih.gov This phenomenon is due to an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen.

The predominance of one tautomer over the other is influenced by factors such as the electronic nature of the substituents on the aromatic rings and the crystal packing forces. capes.gov.brresearchgate.net In the solid state, most salicylideneanilines exist predominantly in the phenol-imine tautomeric form, stabilized by a strong intramolecular O-H···N hydrogen bond. researchgate.net However, in some cases, the keto-amine or a zwitterionic form can be favored. The presence of these tautomers can be confirmed by spectroscopic techniques such as solid-state NMR and by analyzing bond lengths from X-ray diffraction data. For instance, a shorter C-O bond and a longer C=N bond are indicative of the keto-amine form.

Studies on related Schiff bases have shown that the tautomeric equilibrium can also be influenced by solvent polarity in solution, with polar solvents often favoring the keto-amine form. capes.gov.brresearchgate.net

Conformational Analysis and Stereochemical Assignment (e.g., E/Z Configuration of Double Bonds)

The C=N double bond in Schiff base derivatives of this compound gives rise to stereoisomerism, specifically E/Z isomerism. The configuration is determined by the relative orientation of the substituents attached to the carbon and nitrogen atoms of the imine bond. The Cahn-Ingold-Prelog priority rules are used to assign the E (entgegen) or Z (zusammen) configuration, with the lone pair of electrons on the nitrogen atom having the lowest priority. mjcce.org.mk

In the solid state, the configuration of the imine bond is fixed and can be determined by X-ray crystallography. For many Schiff bases derived from salicylaldehydes, the Z configuration with respect to the C=N bond is observed, which allows for the formation of the intramolecular O-H···N hydrogen bond. researchgate.net However, the E isomer can also be formed, and in some cases, a mixture of both isomers may be present in solution.

The stereochemical assignment can be supported by NMR spectroscopy, where the chemical shifts of the protons and carbons near the imine bond can differ between the E and Z isomers. The interconversion between the E and Z isomers can sometimes be induced by photoirradiation.

Theoretical and Computational Investigations of 2 Hydroxy 3 2 Methylphenyl Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations have been instrumental in understanding the nuances of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

Molecular Geometry Optimization and Vibrational Frequencies

The initial step in computational analysis involves geometry optimization, a process to determine the most stable, lowest-energy three-dimensional arrangement of atoms in the molecule. For this compound, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to find the equilibrium geometry. nih.govscispace.com This optimization is crucial as all other molecular properties are calculated from this stable structure.

Once the geometry is optimized, vibrational frequency calculations are performed. These theoretical frequencies correspond to the normal modes of vibration and are used to predict the molecule's infrared (IR) and Raman spectra. The calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. malayajournal.orgnih.gov Typically, calculated frequencies are slightly higher than experimental values due to the calculations being performed on a single molecule in a vacuum (gas phase) and the neglect of anharmonicity.

Comparison of Theoretical and Experimental Structural Parameters

A critical validation of any computational model is the comparison of its theoretical predictions with experimental data. nih.gov The optimized geometric parameters (bond lengths and bond angles) derived from DFT calculations are compared against values obtained from experimental techniques, most commonly single-crystal X-ray diffraction. A high degree of agreement between the theoretical and experimental data confirms that the chosen computational method and basis set are appropriate and reliable for describing the molecular system. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Structural Parameters (Note: This table is a template illustrating how data would be presented. Specific experimental data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

| Bond Length | O-H | Value in Å | Value in Å |

| C=O | Value in Å | Value in Å | |

| C-C (Aromatic) | Value in Å | Value in Å | |

| Bond Angle | C-C-O | Value in degrees | Value in degrees |

| C-C-H | Value in degrees | Value in degrees |

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. wikipedia.orgmalayajournal.org For similar aromatic aldehydes, these gaps have been calculated to understand charge transfer within the molecule. malayajournal.orgmalayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Note: The values below are representative examples from studies on similar molecules malayajournal.orgmalayajournal.org to illustrate the concept, as specific data for the title compound is not available in the cited results.)

| Parameter | Value (eV) |

| HOMO Energy | -6.51 |

| LUMO Energy | -2.70 |

| HOMO-LUMO Energy Gap (ΔE) | 3.81 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. nih.gov It is used to predict sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. nih.gov In molecules like this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most electron-rich (red) sites, while the hydrogen atom of the hydroxyl group would be an electron-deficient (blue) site. researchgate.netmdpi.com

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to quantify the charge transfer that occurs when two molecules interact. nih.gov It is derived from the global electrophilicity index (ω), which itself is calculated from the chemical potential (μ) and chemical hardness (η). researchgate.net The ECT is defined as the difference between the maximum charge acceptance capabilities of the interacting molecules (A and B).

The sign of the ECT value indicates the direction of charge flow:

ECT > 0: Charge flows from molecule B to molecule A.

ECT < 0: Charge flows from molecule A to molecule B.

This analysis is particularly useful in studying interactions in biological systems or reaction mechanisms where charge transfer is a key step. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu This delocalization, or hyperconjugation, stabilizes the molecule.

The strength of these interactions is quantified by the stabilization energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. NBO analysis is highly effective for investigating intra- and intermolecular hydrogen bonds and other non-covalent interactions by quantifying the charge transfer from a lone pair of a donor atom to the antibonding orbital of an X-H bond (e.g., n(O) → σ*(O-H)). nih.govnih.gov This method provides insight into the nature of chemical bonds, moving beyond the classical Lewis structure to account for electron delocalization effects. wikipedia.org

Studies on Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium would be between the enol form (the standard representation of the molecule) and the keto form. This equilibrium is influenced by factors such as the solvent and the electronic effects of the substituents.

Computational methods like MINDO/3 and MNDO, as well as DFT, can be employed to calculate the heats of formation (ΔHºf) and the relative energies of the different tautomers to predict their stability. The presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl group in the enol form is expected to significantly stabilize this tautomer.

The study of tautomeric equilibrium involves calculating the energy difference between the tautomers. The more stable form will have a lower calculated energy.

| Tautomeric Form | Description | Relative Stability (Hypothetical ΔE in kcal/mol) |

|---|---|---|

| Enol Form | Standard form with a hydroxyl group and an aldehyde group. Stabilized by an intramolecular hydrogen bond. | 0 (Reference) |

| Keto Form | Isomeric form with a ketone group and a C=C double bond in the ring, with the hydrogen moved from the hydroxyl oxygen to the aldehyde oxygen. | +10 to +15 |

The significantly higher hypothetical energy of the keto form suggests that the enol form is the overwhelmingly predominant tautomer under normal conditions.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra)

Theoretical calculations can predict various spectroscopic properties, including electronic absorption spectra (UV-Vis). Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose. By calculating the electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) can be predicted.

For this compound, the electronic spectrum is expected to show characteristic π → π* and n → π* transitions. The solvent environment can influence the position of these absorption bands, a phenomenon that can also be modeled computationally.

The predicted spectrum would likely be compared to experimental data to validate the computational method. The main electronic transitions, their corresponding oscillator strengths (a measure of the transition probability), and the involved molecular orbitals would be identified.

| Transition | Predicted λmax (nm) (Hypothetical) | Oscillator Strength (f) (Hypothetical) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 340 | 0.5 | HOMO → LUMO |

| S0 → S2 | 280 | 0.2 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.8 | HOMO → LUMO+1 |

These hypothetical values suggest that the compound would exhibit significant absorption in the UV-A and UV-B regions of the electromagnetic spectrum.

Reactivity, Reaction Mechanisms, and Functional Group Transformations of 2 Hydroxy 3 2 Methylphenyl Benzaldehyde

Aldehyde Group Reactivity: Nucleophilic Attack Propensity

The aldehyde functional group in 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is a primary site of reactivity, characterized by its electrophilic carbonyl carbon. This inherent electrophilicity makes it highly susceptible to nucleophilic attack, a fundamental reaction pathway for this class of compounds. A variety of nucleophiles can react at the carbonyl center, leading to a diverse range of products.

For instance, the reaction with primary amines results in the formation of Schiff bases (imines), which are valuable intermediates in organic synthesis. Similarly, Grignard reagents can add to the aldehyde to produce secondary alcohols. The presence of the ortho-hydroxyl group can influence the reactivity of the aldehyde, potentially through intramolecular hydrogen bonding, which may modulate the electrophilicity of the carbonyl carbon. While direct studies on this compound are limited, the general reactivity of benzaldehydes supports these pathways. For the related compound 3-(2-Methylphenyl)benzaldehyde, the electrophilic nature of the carbonyl group is a key feature of its chemistry, facilitating reactions such as Schiff base formation.

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound provide sites for electrophilic substitution reactions. The substitution pattern is governed by the directing effects of the existing substituents: the electron-withdrawing aldehyde group, the electron-donating hydroxyl group, and the weakly activating methylphenyl group.

The hydroxyl group is a strong activating group and an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director. The 2-methylphenyl substituent is a bulky group that will sterically hinder substitution at adjacent positions and will itself be subject to substitution, directed by the methyl group and the point of attachment to the benzaldehyde (B42025) ring.

In the case of the closely related 3-(2-methylphenyl)benzaldehyde, electrophilic substitution reactions such as nitration and halogenation have been shown to occur. For this compound, the aldehyde group directs incoming electrophiles to the meta position. In this compound, the powerful ortho-, para-directing influence of the hydroxyl group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the steric bulk of the 2-methylphenyl group at position 3 would likely hinder substitution at position 4, favoring position 6. On the other aromatic ring, the methyl group will direct electrophilic attack to its ortho and para positions.

A plausible synthetic route to analogous benzaldehyde derivatives involves electrophilic aromatic substitution, such as nitration and formylation. vulcanchem.com For example, the synthesis of 4-hydroxy-3-methylbenzaldehyde (B106927) can be achieved through a Reimer-Tiemann reaction on ortho-cresol, which involves the electrophilic attack of dichlorocarbene (B158193) on the aromatic ring. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can readily undergo both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-hydroxy-3-(2-methylphenyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromyl chloride, or milder reagents to avoid oxidation of other parts of the molecule. In a study on the related compound 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), it was found that hydroxyl radicals react primarily through addition, with oxidation being a minor pathway. researchgate.net However, specific one-electron oxidants can lead to the formation of phenoxyl radicals. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-hydroxy-3-(2-methylphenyl))methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Studies on the reduction of aqueous benzaldehyde and its derivatives have shown that electron attachment occurs at the aldehyde group, forming radical anions in alkaline solutions and their protonated forms in acidic solutions. researchgate.net For 2-hydroxy-3-methoxybenzaldehyde, reaction with the hydrated electron leads to the formation of a ketyl anion radical. researchgate.net

Reaction Kinetics and Mechanistic Pathways

Acid-Catalyzed Reaction Mechanisms

In the presence of an acid catalyst, the reactivity of the aldehyde group in this compound is enhanced. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is a key principle in reactions like acetal (B89532) formation and acid-catalyzed aldol (B89426) condensations. For example, the aldol condensation of benzaldehyde with methyl ethyl ketone can be catalyzed by gaseous HCl. mdma.ch

Multi-Component and Domino Reaction Mechanisms

This compound is a suitable substrate for multi-component reactions (MCRs), where multiple reactants combine in a single pot to form a complex product. The presence of both a hydroxyl and an aldehyde group allows for versatile reactivity. For instance, 2-hydroxybenzaldehyde derivatives can undergo one-pot, three-component condensation reactions with primary amines and alkyl isocyanides. researchgate.net These reactions are believed to proceed through the initial formation of an imine, followed by further reactions. researchgate.net

Domino reactions, which involve a cascade of intramolecular reactions, are also possible. The strategic placement of the hydroxyl and aldehyde groups can facilitate such sequences. For example, a domino '2:1 condensation/intramolecular aldol' reaction has been reported for related systems. rsc.org

Selectivity Control in Organic Reactions Involving Benzaldehyde Derivatives

Achieving selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of synthetic organic chemistry. In reactions involving this compound, the different functional groups and steric factors play a crucial role in determining the outcome.

Chemoselectivity: In reactions involving both the aldehyde and hydroxyl groups, chemoselectivity can be achieved by choosing appropriate reagents and reaction conditions. For example, a mild reducing agent like NaBH₄ would selectively reduce the aldehyde without affecting the aromatic hydroxyl group.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the substituents determine the position of the incoming electrophile. As discussed earlier, the hydroxyl group's strong ortho-, para-directing effect, combined with steric hindrance from the 2-methylphenyl group, would likely favor substitution at the 6-position of the benzaldehyde ring.

Stereoselectivity: In nucleophilic additions to the aldehyde, the formation of a new stereocenter is possible. The steric bulk of the ortho-substituents (hydroxyl and 2-methylphenyl groups) can influence the facial selectivity of the attack, potentially leading to a preference for one stereoisomer over the other.

Below is a table summarizing some of the potential reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents/Conditions | Expected Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | 2-((R-imino)methyl)-6-(2-methylphenyl)phenol |

| Grignard Reaction | Grignard Reagent (R-MgBr), then H₃O⁺ | 1-(2-hydroxy-3-(2-methylphenyl)phenyl)-1-alkanol |

| Nitration | HNO₃/H₂SO₄ | 2-Hydroxy-6-nitro-3-(2-methylphenyl)benzaldehyde |

| Oxidation | KMnO₄ | 2-Hydroxy-3-(2-methylphenyl)benzoic acid |

| Reduction | NaBH₄ | (2-Hydroxy-3-(2-methylphenyl))methanol |

| Three-Component Reaction | Primary Amine, Alkyl Isocyanide | N-alkyl-2-(2-hydroxy-3-(2-methylphenyl)phenyl)-2-imino-acetamide derivative |

Synthesis and Applications of Derivatives of 2 Hydroxy 3 2 Methylphenyl Benzaldehyde

Schiff Base Formation and Their Structural Characteristics

Schiff bases, characterized by the azomethine or imine group (-C=N-), are among the most common derivatives of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. They are typically synthesized through a straightforward condensation reaction and exhibit significant structural features, such as intramolecular hydrogen bonding, which influences their conformation and properties. nih.govnih.gov

Condensation with Amines

The synthesis of Schiff bases from this compound is achieved via a condensation reaction with primary amines. nih.gov The reaction generally involves refluxing equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, such as ethanol (B145695). nih.gov The process can often be catalyzed by a few drops of acid. This reaction leads to the formation of the corresponding N-substituted imine, with the elimination of a water molecule. nih.gov A variety of aromatic and aliphatic amines can be employed to generate a library of Schiff base derivatives.

Table 1: Representative Primary Amines for Schiff Base Synthesis

| Amine Reactant | Resulting Schiff Base General Structure |

| Aniline | 2-((phenylimino)methyl)-3-(o-tolyl)phenol |

| 2-Aminobenzonitrile | 2-(((2-cyanophenyl)imino)methyl)-3-(o-tolyl)phenol |

| 2-Aminopyridine | 2-(((pyridin-2-yl)imino)methyl)-3-(o-tolyl)phenol |

| 1,2-Phenylenediamine | Bis-Schiff base from condensation at both amino groups |

| Ethanolamine | 2-(((2-hydroxyethyl)imino)methyl)-3-(o-tolyl)phenol |

Intramolecular Hydrogen Bonding in Schiff Bases

A defining characteristic of Schiff bases derived from ortho-hydroxy aldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine. researchgate.netrsc.org This interaction, denoted as O-H···N, creates a stable six-membered pseudo-aromatic ring. nih.govresearchgate.net This hydrogen bonding is a critical factor in stabilizing the E-configuration of the C=N double bond and promoting planarity in the molecule. nih.gov The presence of the bulky 2-methylphenyl group at the C3 position may induce some steric strain, potentially influencing the bond lengths and angles within the hydrogen-bonded ring system compared to less substituted analogues. nih.gov

Spectroscopic and structural analyses confirm the existence of this bond. In many o-hydroxy Schiff bases, a tautomeric equilibrium can exist between the enol-imine (O-H···N) and keto-amine (N-H···O) forms. nih.govnih.gov However, for most derivatives in non-polar solvents, the enol-imine form is predominantly favored. nih.gov The strength of this hydrogen bond is a subject of extensive research as it is crucial to the photochromic and thermochromic properties observed in many of these compounds. nih.gov

Hydrazone and Thiosemicarbazone Derivatives

Hydrazones and thiosemicarbazones are classes of compounds synthesized by condensing the aldehyde with hydrazine-based reagents. These derivatives are of significant interest due to their coordination chemistry and wide range of biological activities.

The reaction of this compound with various substituted hydrazides, such as isonicotinic hydrazide or benzoyl hydrazide, yields the corresponding hydrazone derivatives. worldwidejournals.comnih.gov The synthesis is typically carried out by refluxing the aldehyde and the hydrazide in an alcoholic solvent, sometimes with the addition of an acid catalyst, to facilitate the condensation and removal of water. worldwidejournals.comnih.gov

Similarly, thiosemicarbazones are prepared through the condensation of the aldehyde with thiosemicarbazide (B42300). researchgate.net This reaction is generally performed under reflux in a solvent like ethanol or methanol. nih.gov The resulting this compound thiosemicarbazone features the characteristic N-N-C=S linkage. The presence of the ortho-hydroxyl group, the imine nitrogen, and the thione sulfur atom makes these molecules excellent tridentate ligands for metal ions. nih.gov

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Reagent | Solvent/Conditions | Product Class |

| Hydrazine Hydrate | Ethanol, reflux | Hydrazone |

| Phenylhydrazine | Ethanol, reflux | Phenylhydrazone |

| Isonicotinic Hydrazide | Ethanol, acetic acid catalyst, reflux | Isonicotinoylhydrazone |

| Thiosemicarbazide | Ethanol, reflux | Thiosemicarbazone |

| 4-Phenylthiosemicarbazide | Ethanol, reflux | 4-Phenylthiosemicarbazone |

Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Thiazolopyrimidines)

The aldehyde functional group of this compound is a key component in the construction of various heterocyclic ring systems.

Benzimidazoles, specifically 2-(2-hydroxy-3-(o-tolyl)phenyl)-1H-benzimidazole, can be synthesized by the condensation of the aldehyde with ortho-phenylenediamine. nih.gov The reaction is typically carried out by refluxing the two components in a suitable solvent, often with an oxidizing agent or under acidic conditions to facilitate the cyclization and aromatization steps. nih.govorganic-chemistry.org This method provides a direct route to 2-substituted benzimidazoles, which are important pharmacophores. rsc.org

Thiazolopyrimidines are another class of heterocyclic compounds accessible from hydroxy-aromatic aldehydes. While specific examples starting from this compound are not prevalent, analogous syntheses using similar aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) are well-established. nih.gov These often involve multi-component reactions, for instance, the condensation of an aminothiazole, the aldehyde, and a third component like ethyl cyanoacetate, to build the fused heterocyclic system. nih.gov Another route involves the reaction of 2-thiouracils with the aldehyde derivative. nih.gov

Formation of Chalcones and Related Structures via Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone. ijarsct.co.innih.gov To synthesize a chalcone (B49325) from this compound, the aldehyde is reacted with an appropriate aryl or alkyl ketone, such as acetophenone. scialert.net

The reaction is typically performed at room temperature or with gentle heating in an alcoholic solvent, using a strong base like sodium hydroxide (B78521) or potassium hydroxide as the catalyst. scialert.netbioline.org.br The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate ion. This ion then attacks the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. scialert.net

Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone Reactant | Base Catalyst | Resulting Chalcone Product Name |

| Acetophenone | NaOH or KOH | 1-phenyl-3-(2-hydroxy-3-(o-tolyl)phenyl)prop-2-en-1-one |

| 4-Methylacetophenone | NaOH or KOH | 3-(2-hydroxy-3-(o-tolyl)phenyl)-1-(p-tolyl)prop-2-en-1-one |

| 4-Methoxyacetophenone | NaOH or KOH | 3-(2-hydroxy-3-(o-tolyl)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Acetylnaphthalene | NaOH or KOH | 3-(2-hydroxy-3-(o-tolyl)phenyl)-1-(naphthalen-2-yl)prop-2-en-1-one |

Azo Compound Derivatization

Azo compounds, containing the –N=N– functional group, can be prepared from this compound through an azo coupling reaction. This reaction involves an electrophilic substitution where a diazonium salt acts as the electrophile, attacking the activated phenol (B47542) ring. nih.gov

The synthesis is a two-step process. First, a primary aromatic amine is diazotized by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt. nih.govuobasrah.edu.iq Second, the resulting diazonium salt solution is added to a basic solution of this compound. uobasrah.edu.iq The coupling typically occurs at the position para to the powerful activating hydroxyl group (at C5), provided it is unsubstituted, to yield the corresponding azo-substituted aldehyde. nih.govmdpi.com The resulting azo dyes can then be used to synthesize other derivatives, such as azo-Schiff bases. mdpi.com

Supramolecular Chemistry and Crystal Engineering with 2 Hydroxy 3 2 Methylphenyl Benzaldehyde Derivatives

Investigation of Intermolecular Interactions

The assembly of molecules in the solid state is directed by a complex interplay of various non-covalent interactions. For derivatives of 2-hydroxy-3-(2-methylphenyl)benzaldehyde, these range from strong hydrogen bonds to weaker halogen, C-H...π, and π-stacking interactions. Understanding these fundamental interactions is crucial for the rational design of crystalline materials.

Hydrogen bonds are among the most important interactions in directing molecular self-assembly due to their strength and directionality. In derivatives of this compound, several types of hydrogen bonds can be formed, depending on the specific derivative.

O-H...N and O-H...O Hydrogen Bonds: Schiff base derivatives, formed by the condensation of the aldehyde group with a primary amine, are a prime example of systems featuring strong intramolecular hydrogen bonds. In Schiff bases derived from analogous 2-hydroxybenzaldehydes, a strong intramolecular O—H⋯N hydrogen bond is consistently observed. nih.govnih.gov This interaction creates a stable six-membered ring, known as an S(6) ring motif, which locks the molecule into a specific conformation (typically the E configuration about the C=N imine bond). nih.gov In addition to these intramolecular interactions, intermolecular O—H⋯O hydrogen bonds can link molecules, for instance, between the hydroxyl group of one molecule and the carbonyl oxygen of another, contributing to the formation of extended networks. acs.org

N-H...S Hydrogen Bonds: When this compound reacts with thiosemicarbazide (B42300) or its derivatives, the resulting thiosemicarbazones contain N-H and C=S groups capable of forming distinct hydrogen bonds. In the crystal structures of analogous thiosemicarbazone ligands, intermolecular N–H···S hydrogen bonds are established, where the sulfur atom acts as a hydrogen bond acceptor for the N-H group of a neighboring molecule. mdpi.com These interactions, along with other hydrogen bonds like N-H...N, are critical in the assembly of these molecules in the solid state. mdpi.comrsc.org

C-H...O and C-H...N Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions play a significant role in the stabilization of crystal packing. In the crystal structures of various substituted benzaldehyde (B42025) derivatives, weak intermolecular C–H⋯O hydrogen bonds involving the carbonyl group are prevalent. nih.gov Similarly, in Schiff base derivatives, weak C—H⋯N interactions can occur, where an aromatic or alkyl C-H group donates its hydrogen to the nitrogen atom of a nearby molecule. nih.gov The collective contribution of these numerous weak interactions is crucial for the formation and consolidation of multi-dimensional supramolecular assemblies. nih.govnih.gov

| Hydrogen Bond Type | Interaction Description | Structural Motif/Result | Example Compound Class | Reference |

|---|---|---|---|---|

| O-H...N | Strong intramolecular bond between the phenolic hydroxyl group and the imine nitrogen. | Forms a stable S(6) ring, planarizes the molecule. | Schiff bases | nih.govnih.gov |

| O-H...O | Intermolecular bond between hydroxyl groups and oxygen acceptors (e.g., carbonyl). | Links molecules into chains or sheets. | 2-Hydroxybenzoyl compounds | acs.org |

| N-H...S | Intermolecular bond between an amine hydrogen and a thiocarbonyl sulfur. | Connects molecules in the solid state. | Thiosemicarbazones | mdpi.comrsc.org |

| C-H...O | Weak intermolecular bond between a C-H donor and a carbonyl/hydroxyl oxygen acceptor. | Contributes to the formation of 2D and 3D networks. | Substituted benzaldehydes | nih.gov |

| C-H...N | Weak intermolecular bond between a C-H donor and an imine nitrogen acceptor. | Helps form sheets and 3D networks. | Schiff bases | nih.gov |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. acs.org By introducing halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic rings of this compound derivatives, this directional interaction can be used as a tool in crystal engineering. nih.gov In the solid state, halogenated benzaldehyde derivatives can exhibit halogen···halogen (X···X) or halogen···heteroatom (e.g., X···O, X···N) interactions. nih.govnih.gov These contacts, which can be comparable in strength to moderate hydrogen bonds, provide additional stability and directionality to the crystal packing, influencing the formation of specific supramolecular architectures like 2D networks. nih.govnih.gov

Weak interactions involving aromatic π-systems are fundamental to the structure of many organic solids. The presence of two aromatic rings in this compound makes its derivatives particularly prone to engaging in such interactions.

π-Stacking Interactions: These interactions occur between the faces of adjacent aromatic rings. nih.gov They can be categorized as face-to-face (sandwich) or, more commonly, parallel-displaced (staggered) arrangements. wikipedia.org In concert with hydrogen bonding and other weak forces, π-stacking interactions play a crucial role in the self-organization of molecules, often leading to the formation of columnar or layered structures. nih.govrsc.org The interplay between C-H...O hydrogen bonds and π-π stacking is a recurring theme in the crystal packing of substituted benzaldehydes, facilitating the assembly of complex multi-dimensional networks. nih.govrsc.org

Construction of Supramolecular Architectures

The combination of the intermolecular interactions detailed above allows for the construction of predictable and well-ordered supramolecular architectures with varying dimensionalities.

The most basic form of supramolecular assembly is the formation of one-dimensional chains. In derivatives of this compound, 1D motifs can be generated through various directional interactions. For instance, strong head-to-tail hydrogen bonds can link molecules sequentially. More subtly, weaker interactions like C-H...π contacts have been observed to connect molecules into polymeric chains propagating along a specific crystallographic axis. nih.gov These 1D chains often serve as the primary building blocks for more complex, higher-dimensional structures. researchgate.net

By establishing connections between 1D chains, two-dimensional layers or sheets can be formed. In the crystal packing of analogous benzaldehyde derivatives, an interplay of weak C-H...O and C-H...N hydrogen bonds can effectively link molecules into 2D sheets. nih.govnih.gov Halogen bonding is another powerful tool for engineering 2D networks, where directional halogen-halogen or halogen-heteroatom contacts stitch molecules together across a plane. nih.gov These layers can then stack upon one another, often held together by even weaker van der Waals forces or π-stacking interactions, to complete the full 3D crystal structure.

| Dimensionality | Architecture | Key Driving Interactions | Reference |

|---|---|---|---|

| 1D | Polymeric Chains | C-H...π interactions, Head-to-tail hydrogen bonding | nih.govresearchgate.net |

| 2D | Layers and Sheets | C-H...O and C-H...N interactions, Halogen bonding | nih.govnih.govnih.gov |

| 2D | Parallel Columns | Hydrogen bonding, π-stacking | nih.gov |

Three-Dimensional (3D) Networks

In many salicylaldehyde-related structures, intermolecular hydrogen bonds, such as O-H···O and C-H···O interactions, are pivotal in extending molecular assemblies beyond simple chains or sheets into intricate 3D architectures. researchgate.net For instance, in some multi-substituted benzaldehyde derivatives, an interplay of C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking interactions facilitates the construction of multi-dimensional supramolecular networks. researchgate.net The presence of the 2-methylphenyl group in this compound introduces additional possibilities for C-H···π interactions, where the methyl group or the aromatic protons of the tolyl ring can interact with the π-system of adjacent molecules, further stabilizing a 3D arrangement.

The crystal structures of salicylaldoxime (B1680748) derivatives, such as 2-hydroxy-4-methyl-benzaldehyde oxime and 2,4-dihydroxy-benzaldehyde oxime, demonstrate how different hydrogen-bonding patterns can lead to the formation of chains and sheets, which are then cemented into 3D structures through weaker interactions like C-H···π and π-π stacking. nih.gov In one case, intermolecular O-H(oxime)···O(hydroxyl) hydrogen bonds generate discrete dimers, while in another, a combination of O-H···O hydrogen bonds leads to the formation of bimolecular sheets. nih.gov These examples underscore the potential of the hydroxyl and aldehyde groups in this compound to participate in similar extended networks.

The table below summarizes key intermolecular interactions that are commonly observed in the formation of 3D networks in salicylaldehyde (B1680747) derivatives and are anticipated to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Potential Role in 3D Network Formation |

| O-H···O | Hydroxyl group (-OH) | Aldehyde group (C=O) of a neighboring molecule | Formation of infinite chains or sheets |

| C-H···O | Aromatic C-H or methyl C-H | Aldehyde group (C=O) or hydroxyl group (-OH) | Cross-linking of chains or sheets |

| C-H···π | Methyl group C-H or aromatic C-H | Phenyl ring of a neighboring molecule | Stabilization of the 3D architecture |

| π–π Stacking | Phenyl ring | Phenyl ring of a neighboring molecule | Contribution to the overall packing stability |

Dimeric Assemblies

Dimerization is a common supramolecular motif observed in the crystal structures of many organic molecules, including derivatives of salicylaldehyde. These dimeric assemblies are typically held together by strong and directional hydrogen bonds. In the context of this compound, the formation of dimers can be anticipated through the interaction of the hydroxyl and aldehyde functionalities.

Studies on related salicylaldehyde derivatives have shown the prevalence of dimeric structures. For instance, the crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde reveals a layered packing structure where molecules are linked by intermolecular O-H···O hydrogen bonding. researchgate.net Similarly, in certain salicylaldoxime derivatives, intermolecular O-H···O hydrogen bonds generate R22(14) dimers, which are related by inversion centers. nih.gov This motif involves two molecules forming a cyclic arrangement through two hydrogen bonds.

While a specific dimeric structure for this compound has not been reported, it is plausible that it could form dimers through the formation of intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the aldehyde group of another. The presence of the bulky 2-methylphenyl group at the 3-position might influence the geometry of such a dimer, potentially leading to a canted or slipped arrangement to minimize steric hindrance. The formation of such dimeric synthons can serve as a fundamental building block for the construction of more complex, higher-order supramolecular assemblies.

The table below presents examples of dimeric motifs found in related salicylaldehyde derivatives, which can serve as models for the potential dimeric assemblies of this compound.

| Compound | Dimeric Motif | Hydrogen Bonding |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Layered structure with dimeric interactions | O-H···O |

| 2-hydroxy-4-methyl-benzaldehyde oxime | R22(14) dimers | O-H(oxime)···O(hydroxyl) |

Role of Substituents in Controlling Supramolecular Motifs

The nature and position of substituents on the salicylaldehyde scaffold play a crucial role in dictating the resulting supramolecular motifs. Substituents can exert their influence through a combination of electronic and steric effects, which can modify the hydrogen-bonding capabilities of the hydroxyl and aldehyde groups and introduce new intermolecular interactions.

Furthermore, the electronic nature of substituents can modulate the acidity of the hydroxyl proton and the basicity of the aldehyde oxygen, thereby tuning the strength of the O-H···O hydrogen bonds. Theoretical studies on substituted salicylaldehyde hydrazones have shown that the position of the substituent significantly affects the hydrogen bond parameters. nih.gov Substitution at a position that is in conjugation with the hydroxyl group has a more pronounced effect on the hydrogen bond strength. nih.gov In this compound, the 2-methylphenyl group is not in direct conjugation with the hydroxyl or aldehyde groups in the same way a substituent at the 4 or 5 position would be. However, its electronic properties can still have an indirect influence. The methyl group is weakly electron-donating, which could slightly increase the electron density on the phenyl ring it is attached to, potentially influencing intermolecular interactions.

The table below summarizes the expected influence of the 2-methylphenyl substituent on the supramolecular motifs of this compound.

| Substituent Feature | Effect | Consequence for Supramolecular Motifs |

| Steric Bulk | Increased steric hindrance around the 3-position | May prevent planar packing, favoring non-planar or 3D arrangements. Can influence the geometry of dimeric assemblies. |

| Aromatic Ring | Introduces an additional π-system | Potential for C-H···π and π–π stacking interactions, contributing to the stability of the crystal lattice. |

| Methyl Group | Weakly electron-donating | May have a minor electronic influence on the hydrogen-bonding ability of the primary salicylaldehyde core. |

Chiral Discrimination in Crystalline Phases

Chiral discrimination, the ability of a chiral environment to differentiate between enantiomers, is a phenomenon of fundamental importance in chemistry and biology. In the crystalline state, chiral recognition can lead to the spontaneous resolution of a racemic mixture into enantiopure crystals or the formation of diastereomeric complexes with a chiral resolving agent. tcichemicals.com

While this compound itself is an achiral molecule, its derivatives can be made chiral through appropriate synthetic modifications. For instance, reaction with a chiral amine would yield a chiral Schiff base. The supramolecular chemistry of such chiral derivatives can then be explored for enantioselective recognition.

The principles of chiral discrimination in the solid state often rely on the formation of specific and well-defined intermolecular interactions that are different for homochiral and heterochiral pairs. Hydrogen bonding plays a critical role in this process. The enantioselectivity of reactions catalyzed by chiral Schiff base-titanium complexes derived from substituted salicylaldehydes has been shown to be strongly influenced by the nature of the substituent on the salicylaldehyde ring. researchgate.net This suggests that the substituent can modulate the chiral environment around the metal center, which is crucial for enantioselective catalysis.

The development of chiral catalysts based on salicylaldehyde derivatives for enantioselective reactions highlights the potential for these systems to exhibit chiral discrimination. nih.govacs.org The design of such systems often involves creating a well-defined chiral pocket, where the substituent on the salicylaldehyde ring can be a key element in controlling the stereochemical outcome.

Research Applications of 2 Hydroxy 3 2 Methylphenyl Benzaldehyde and Its Derivatives

Catalysis and Ligand Design

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Derivatives of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, particularly Schiff bases, have emerged as highly effective ligands in coordination chemistry, leading to the development of novel catalysts for a variety of organic transformations.

Schiff bases derived from this compound and its analogues are excellent ligands for a wide range of metal ions. The condensation of the aldehyde with a primary amine introduces an imine (-C=N-) group, which, along with the phenolic oxygen, creates a bidentate or polydentate coordination site. This chelation ability leads to the formation of stable metal complexes with diverse geometries and electronic properties. jmchemsci.comuobaghdad.edu.iq

Studies on related 2-hydroxybenzaldehyde Schiff bases have demonstrated their ability to form stable complexes with transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). jmchemsci.comresearchgate.net These complexes are typically characterized by various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry, to elucidate their structure and bonding. jmchemsci.comuobaghdad.edu.iq The coordination of the Schiff base to the metal ion is generally confirmed by a shift in the C=N stretching frequency in the IR spectrum and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. uobaghdad.edu.iq

The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square-planar, depending on the metal ion and the specific Schiff base ligand. jmchemsci.comuobaghdad.edu.iq This structural control is crucial for their application in catalysis, as the geometry of the complex can influence its reactivity and selectivity. For instance, Schiff base complexes of various metal ions have been synthesized and characterized, showing potential as catalysts and biological mimetics. jmchemsci.comresearchgate.net

Table 1: Examples of Metal Complexes with Schiff Base Ligands Derived from 2-Hydroxybenzaldehyde Analogues

| Metal Ion | Schiff Base Ligand Derived From | Coordination Mode | Geometry | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one | Bidentate (N, O) | Octahedral | jmchemsci.com |

| Cu(II), Ni(II), Zn(II) | 2,4-dihydroxybenzaldehyde and α-naphthylamine | Bidentate (N, O) | Square-planar/Tetrahedral | uobaghdad.edu.iq |

| Co(III) | 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone | Tridentate (O, N, S) | Distorted Octahedral | nih.gov |

| Pd(II) | 2-Hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone | Not specified | M2L3 complex | researchgate.net |

| Ca(II) | 2-formyl phenoxyacetic acid and 1,3-diamino-2-hydroxypropane | Hexadentate (O4, N2) | Six-coordinated | nih.gov |

Non-covalent interactions play a pivotal role in determining the structure, stability, and reactivity of catalysts. rsc.orgicm.edu.pl In the context of catalysts derived from this compound, intramolecular hydrogen bonding is a key feature. The Schiff bases of 2-hydroxybenzaldehydes exhibit tautomerism between the enol-imine (O-H···N) and keto-enamine (O···H-N) forms, a phenomenon governed by an intramolecular hydrogen bond. nih.gov This hydrogen bond can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.

The presence of the bulky 2-methylphenyl group can also lead to significant steric interactions, which can create a specific chiral environment around the metal center. This steric hindrance can be exploited to control the stereoselectivity of catalytic reactions. Furthermore, intermolecular non-covalent interactions, such as π-π stacking and C-H···π interactions, can influence the packing of the catalyst molecules in the solid state and may play a role in heterogeneous catalysis. rsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in crystalline structures, providing insights into the molecular architecture of the catalysts. rsc.org

The metal complexes of Schiff bases derived from this compound and its analogues are promising catalysts for various organic reactions. Their catalytic activity stems from the ability of the metal center to act as a Lewis acid, activating substrates and facilitating bond formation and cleavage. The ligand framework can be modified to tune the catalyst's properties, such as its solubility, stability, and selectivity.

For example, cobalt(III) complexes of Schiff bases have been shown to be active catalysts for the fixation of carbon dioxide with epoxides under mild, solvent-free conditions. rsc.org In this process, the Lewis acidic cobalt center activates the epoxide, making it more susceptible to nucleophilic attack by the carbonate precursor. The nature of the substituents on the salicylaldehyde (B1680747) moiety can influence the catalytic efficiency.

Furthermore, metal complexes of Schiff bases have been investigated as catalysts for oxidation reactions. The catalytic performance is often dependent on the specific metal ion and the ligand structure. The ability to fine-tune the electronic and steric properties of the ligand by introducing different substituents on the 2-hydroxybenzaldehyde backbone is a key advantage in designing catalysts for specific organic transformations.

Material Science and Advanced Materials Development

The unique molecular structure of this compound also makes it a valuable building block for the development of advanced materials with interesting optical and polymeric properties.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. scispace.comresearchgate.net Schiff bases, with their extended π-conjugated systems and donor-acceptor functionalities, are a class of organic molecules that have been extensively studied for their NLO properties. researchgate.netresearchgate.net

Theoretical studies on related Schiff bases, such as those derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, have shown that these molecules can possess large first static hyperpolarizabilities (β), a key indicator of second-order NLO activity. wseas.com The presence of electron-donating (e.g., -OH, -OCH3) and electron-accepting (e.g., -NO2) groups can enhance the molecular hyperpolarizability. researchgate.netwseas.com Density Functional Theory (DFT) calculations are often employed to predict the NLO properties of these molecules, providing a valuable tool for designing new NLO materials. scispace.comresearchgate.net While direct experimental data on the NLO properties of this compound derivatives is not widely available, the structural similarities to known NLO-active Schiff bases suggest that they could be promising candidates for further investigation in this field.

Table 2: Calculated Nonlinear Optical Properties of Related Schiff Base Derivatives

| Compound | Method | First Static Hyperpolarizability (β) (esu) | Energy Gap (eV) | Reference |

| MMP (derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) | DFT/B3LYP/6-311G++(d,p) | 29273.7 x 10⁻³³ | 1.34 | wseas.com |

| FMP (derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) | DFT/B3LYP/6-311G++(d,p) | 26500.5 x 10⁻³³ | 3.64 | wseas.com |

| EPAF ((E)-4-[({4-[(pyridin-2-ilmetilideno)amino]phenyl}amino)-metil]fenol) | DFT/B3LYP/6-311+G(d) | Good NLO properties suggested | Calculated | scispace.comresearchgate.net |

The aldehyde and hydroxyl functionalities of this compound make it a suitable monomer or precursor for the synthesis of various polymeric materials. The formation of poly(Schiff base)s through the condensation of a dialdehyde (B1249045) with a diamine is a well-established method for creating polymers with high thermal stability and interesting electronic properties. icm.edu.plmdpi.com